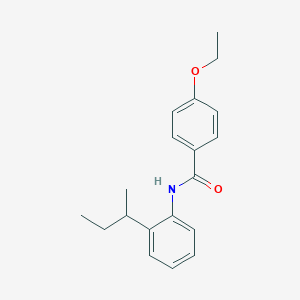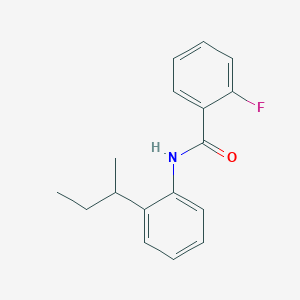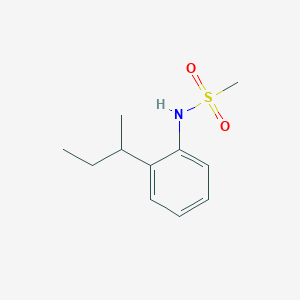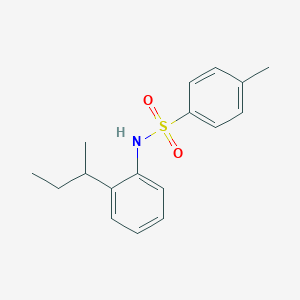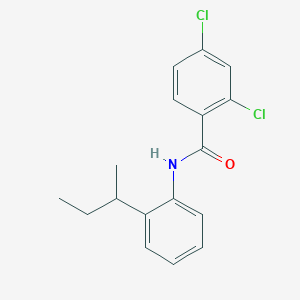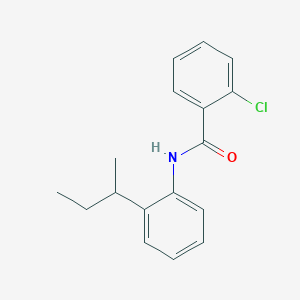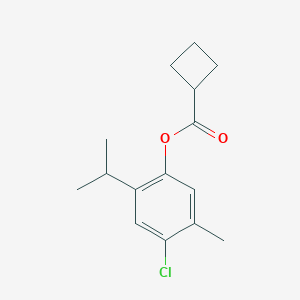
4-Chloro-2-isopropyl-5-methylphenyl cyclobutanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-isopropyl-5-methylphenyl cyclobutanecarboxylate, commonly known as CIMPCA, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. CIMPCA is a cyclobutane derivative that exhibits unique chemical and biological properties, which make it a promising candidate for various research studies.
Mecanismo De Acción
The mechanism of action of CIMPCA is not fully understood, but it is believed to involve the inhibition of the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. CIMPCA has also been shown to inhibit the activity of certain signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
CIMPCA has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of inflammation and pain, the inhibition of cancer cell growth, and the modulation of immune system function. CIMPCA has also been shown to exhibit antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CIMPCA in lab experiments is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of various inflammatory diseases. However, one of the limitations of using CIMPCA in lab experiments is its relatively low solubility in water, which may limit its bioavailability and effectiveness.
Direcciones Futuras
There are several future directions for research on CIMPCA, including the development of new synthetic methods for its production, the optimization of its pharmacological properties, and the exploration of its potential applications in other areas of scientific research, such as neuroscience and immunology. Additionally, further studies are needed to fully elucidate the mechanism of action of CIMPCA and to determine its safety and efficacy in vivo.
Métodos De Síntesis
CIMPCA can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction, which involves the reaction of 4-chloro-2-isopropyl-5-methylphenol with cyclobutanecarboxylic acid in the presence of a Lewis acid catalyst such as aluminum chloride. Other methods of synthesis include the use of palladium-catalyzed cross-coupling reactions and the use of Grignard reagents.
Aplicaciones Científicas De Investigación
CIMPCA has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various inflammatory diseases. CIMPCA has also been studied for its potential application in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Fórmula molecular |
C15H19ClO2 |
|---|---|
Peso molecular |
266.76 g/mol |
Nombre IUPAC |
(4-chloro-5-methyl-2-propan-2-ylphenyl) cyclobutanecarboxylate |
InChI |
InChI=1S/C15H19ClO2/c1-9(2)12-8-13(16)10(3)7-14(12)18-15(17)11-5-4-6-11/h7-9,11H,4-6H2,1-3H3 |
Clave InChI |
IBQJBLBQLHSPKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OC(=O)C2CCC2 |
SMILES canónico |
CC1=CC(=C(C=C1Cl)C(C)C)OC(=O)C2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(butan-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B291011.png)
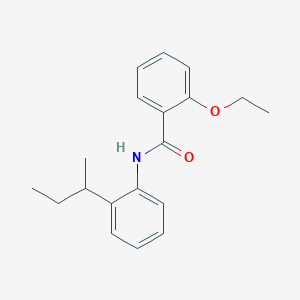
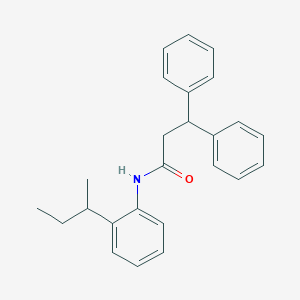
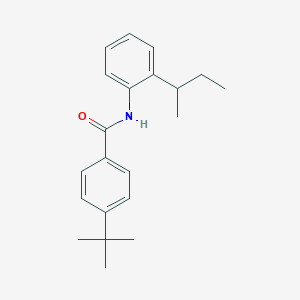
![N-[2-(butan-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B291017.png)
